![molecular formula C84H104N2 B14778672 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with bulky tri(propan-2-yl)phenyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the condensation of 1,10-phenanthroline with appropriately substituted benzaldehydes under acidic conditions, followed by further functionalization to introduce the tri(propan-2-yl)phenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The bulky tri(propan-2-yl)phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds. Substitution reactions can introduce different functional groups onto the tri(propan-2-yl)phenyl moieties.
科学研究应用
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and catalysts.
作用机制
The mechanism of action of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s bulky substituents also influence its reactivity and interactions with other molecules, contributing to its unique properties.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline, known for its coordination chemistry applications.
2,2’-Bipyridine: Another ligand commonly used in coordination chemistry, with similar applications but different structural properties.
Terpyridine: A tridentate ligand with applications in forming metal complexes, often compared with phenanthroline derivatives.
Uniqueness
This compound is unique due to its bulky tri(propan-2-yl)phenyl substituents, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications where specific spatial arrangements and interactions are required, such as in the development of advanced materials and catalysts.
属性
分子式 |
C84H104N2 |
|---|---|
分子量 |
1141.7 g/mol |
IUPAC 名称 |
2,9-bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C84H104N2/c1-45(2)59-37-69(49(9)10)79(70(38-59)50(11)12)65-31-63(32-66(35-65)80-71(51(13)14)39-60(46(3)4)40-72(80)52(15)16)77-29-27-57-25-26-58-28-30-78(86-84(58)83(57)85-77)64-33-67(81-73(53(17)18)41-61(47(5)6)42-74(81)54(19)20)36-68(34-64)82-75(55(21)22)43-62(48(7)8)44-76(82)56(23)24/h25-56H,1-24H3 |
InChI 键 |
FDEOPKAULIWSGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC(=CC(=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C8=C(C=C(C=C8C(C)C)C(C)C)C(C)C)C=C3)C9=C(C=C(C=C9C(C)C)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
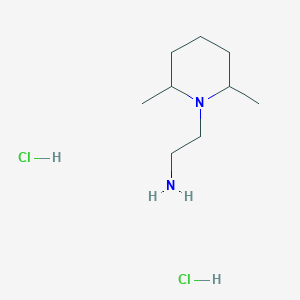
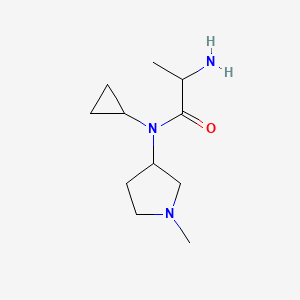
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)
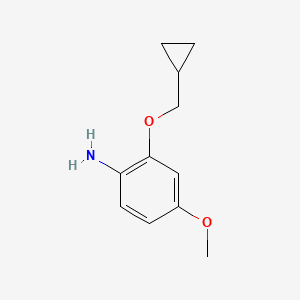
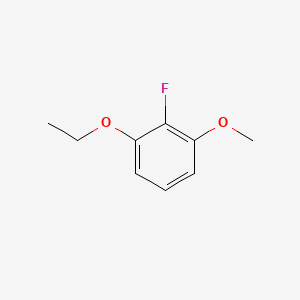
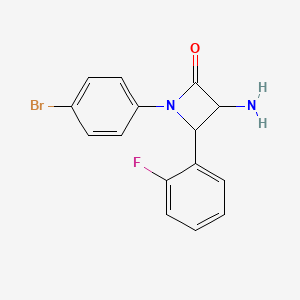
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
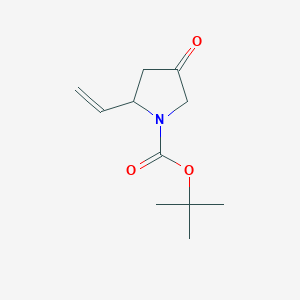
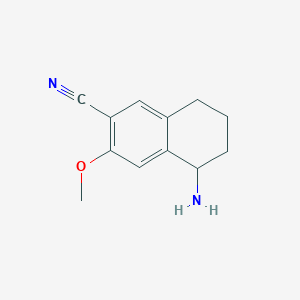
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
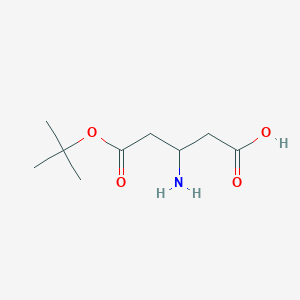
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
